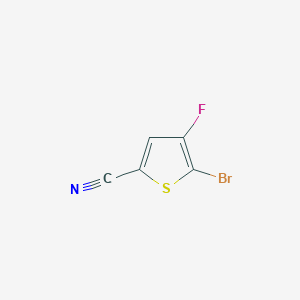
Dimethyl 2-(hydroxymethyl)-2-phenylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(hydroxymethyl)-2-phenylmalonate is an organic compound with the molecular formula C12H14O5 It is a derivative of malonic acid, featuring two ester groups, a hydroxymethyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(hydroxymethyl)-2-phenylmalonate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by reduction of the resulting intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(hydroxymethyl)-2-phenylmalonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Dimethyl 2-(carboxymethyl)-2-phenylmalonate.
Reduction: Dimethyl 2-(hydroxymethyl)-2-phenylpropanediol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(hydroxymethyl)-2-phenylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(hydroxymethyl)-2-phenylmalonate involves its reactivity towards various chemical reagents. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. The phenyl group provides a site for electrophilic aromatic substitution, allowing for further functionalization and derivatization.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Lacks the phenyl and hydroxymethyl groups, making it less versatile in certain reactions.
Diethyl 2-(hydroxymethyl)-2-phenylmalonate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.
Methyl 2-(hydroxymethyl)-2-phenylmalonate:
Uniqueness
Dimethyl 2-(hydroxymethyl)-2-phenylmalonate is unique due to its combination of functional groups, which provide multiple reactive sites for chemical transformations. This versatility makes it a valuable compound in organic synthesis and various research applications.
Propiedades
Fórmula molecular |
C12H14O5 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
dimethyl 2-(hydroxymethyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C12H14O5/c1-16-10(14)12(8-13,11(15)17-2)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Clave InChI |
JZLVIIJFXBJDFR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CO)(C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)

![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)
![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)




